Levofloxacin-d3 sodium salt CAS number and properties
Levofloxacin-d3 sodium salt CAS number and properties
High-Fidelity Internal Standard for Pharmacokinetic Profiling
Executive Summary
In the rigorous domain of bioanalytical chemistry, Levofloxacin-d3 sodium salt serves as a critical stable isotope-labeled (SIL) internal standard. It is primarily utilized in the quantitative analysis of Levofloxacin—a third-generation fluoroquinolone antibiotic—within complex biological matrices (plasma, serum, urine) via LC-MS/MS.
This guide addresses the specific technical requirements for researchers deploying Levofloxacin-d3. It navigates the ambiguity surrounding its CAS registry, defines its physicochemical behavior, and provides a validated workflow for its application in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.
Chemical Identity & Nomenclature
A precise understanding of the chemical identity is required for accurate molarity calculations, particularly when converting between the free acid and salt forms.
2.1 The CAS Registry Nuance
Researchers often encounter ambiguity when searching for the CAS number of the sodium salt version of Levofloxacin-d3.
-
Levofloxacin-d3 (Free Acid): The deuterated free acid is frequently assigned CAS 1173021-78-7 (often associated with the HCl salt or general d3 form) or 2208780-63-4 .
-
Levofloxacin Sodium (Unlabeled): CAS 872606-49-0 .
-
Levofloxacin-d3 Sodium Salt: Currently, there is no unique, globally standardized CAS number specifically for the sodium salt of the d3 isotope. It is typically manufactured as a custom research chemical. Researchers must rely on the stoichiometry of the free acid d3 parent converted to its sodium form.
2.2 Structural Specification
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Isotopic Labeling: The deuterium labeling typically occurs at the N-methyl group of the piperazine ring (
). This position is metabolically stable and ensures the label is retained during the primary fragmentation pathways in mass spectrometry. -
Chemical Formula (Salt):
-
Molecular Weight:
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Levofloxacin (Unlabeled Free Acid): 361.37 g/mol
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Levofloxacin-d3 (Free Acid): ~364.39 g/mol [1]
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Levofloxacin-d3 Sodium Salt: ~386.37 g/mol (Calculation: 364.39 + 22.99 [Na] - 1.01 [H])
-
Physicochemical Properties
The following properties are critical for method development and stock solution preparation.
| Property | Description | Technical Note |
| Appearance | Pale yellow to white crystalline powder | Light sensitive; degradation leads to browning. |
| Solubility | Soluble in Water, Methanol; Slightly soluble in Acetonitrile. | The sodium salt significantly enhances aqueous solubility compared to the free acid. |
| pKa | pKa1 ≈ 6.0 (Carboxyl), pKa2 ≈ 8.1 (Piperazine) | Zwitterionic nature affects extraction efficiency at neutral pH. |
| Hygroscopicity | Hygroscopic | Store in desiccated conditions to prevent water weight errors during weighing. |
| Isotopic Purity | Typically ≥ 99% Deuterium | Essential to prevent "cross-talk" (contribution to the M+0 unlabeled channel). |
Bioanalytical Application: LC-MS/MS Workflow
The primary utility of Levofloxacin-d3 is to compensate for matrix effects (ion suppression/enhancement) and recovery variations during sample preparation. Because physicochemical properties of the d3-isotope are nearly identical to the analyte, it co-elutes with Levofloxacin, experiencing the precise same ionization environment.
4.1 Mass Spectrometry Transitions (MRM)
The N-methyl-d3 label is retained in the primary fragment ion (loss of
-
Ionization Mode: ESI Positive (
) -
Levofloxacin (Analyte):
(m/z) -
Levofloxacin-d3 (IS):
(m/z)
4.2 Validated Extraction Protocol
The following protocol utilizes Protein Precipitation (PPT) , favored for its speed and high recovery for fluoroquinolones.
Reagents:
-
Stock Solvent: Methanol or DMSO (for stability).
-
Precipitation Agent: Acetonitrile containing 0.1% Formic Acid (improves peak shape).
Step-by-Step Workflow:
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Stock Preparation: Dissolve Levofloxacin-d3 Na salt in Methanol to yield a 1.0 mg/mL stock. Store at -20°C (stable for ~6 months).
-
Working Solution (IS Spiking Solution): Dilute stock in water/methanol (50:50) to ~500 ng/mL.
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Sample Spiking: Aliquot 100 µL of plasma/serum into a centrifuge tube. Add 10 µL of Working IS Solution. Vortex.
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Precipitation: Add 300 µL of ice-cold Acetonitrile (with 0.1% FA).
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Separation: Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 10 min at 4°C.
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Injection: Transfer supernatant to an autosampler vial. Inject 2-5 µL onto the LC-MS/MS.
4.3 Visualized Workflow (Graphviz)
Figure 1: Optimized bioanalytical workflow for Levofloxacin quantification using d3-IS protein precipitation.
Method Validation Criteria (Self-Validating Systems)
To ensure the protocol is generating reliable data, the system must pass these validation checkpoints:
-
Linearity: The calibration curve (Levofloxacin/Levofloxacin-d3 area ratio) must be linear (
) over the therapeutic range (typically 0.1 – 10 µg/mL).[4][5][6] -
IS Response Consistency: The peak area of Levofloxacin-d3 in all samples (Standards, QCs, Unknowns) should not vary by more than ±15%. Significant drift indicates matrix effects or injection errors.
-
Cross-Signal Interference:
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Inject a Blank Plasma + IS only : Ensure no interference at the analyte transition (362.2 -> 318.2).
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Inject a High Standard (ULOQ) without IS : Ensure no isotopic contribution to the IS transition (365.2 -> 321.2).
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Handling & Stability
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Light Protection: Levofloxacin is photosensitive. All solutions must be handled in amber glassware or wrapped in aluminum foil.
-
Storage:
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Solid: -20°C, desiccated.
-
Stock Solution (MeOH): -20°C, stable for 3-6 months.
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Aqueous Working Solution: Unstable; prepare fresh daily or weekly (store at 4°C).
-
References
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LGC Standards. Levofloxacin-d3 Product Information & Properties. Retrieved from
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PubChem. Levofloxacin Sodium (Compound Summary). National Library of Medicine. Retrieved from
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Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients.[7][8] Journal of Chromatography B, 1009, 138-143.[7][8] Retrieved from
-
Journal of Applied Bioanalysis. Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from
-
Cayman Chemical. Levofloxacin (hydrate) Product Insert. Retrieved from
Sources
- 1. Levofloxacin D3 [artis-standards.com]
- 2. researchgate.net [researchgate.net]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
